molecular formula C18H26N2O2 B8804760 TERT-BUTYL N-[(7R)-5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-YL]CARBAMATE CAS No. 129306-13-4

TERT-BUTYL N-[(7R)-5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-YL]CARBAMATE

Cat. No.: B8804760
CAS No.: 129306-13-4
M. Wt: 302.4 g/mol
InChI Key: UCBLMUMETZZNIZ-UHFFFAOYSA-N
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Description

TERT-BUTYL N-[(7R)-5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-YL]CARBAMATE is a complex organic compound with the empirical formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is notable for its unique spirocyclic structure, which includes a spiro[2,4]heptane core. It is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL N-[(7R)-5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-YL]CARBAMATE typically involves multiple steps. One common method includes the reaction of a suitable azaspiro compound with tert-butoxycarbonyl chloride (BOC-Cl) under basic conditions to introduce the tert-butoxycarbonyl (BOC) protecting group . The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process also involves rigorous purification steps, such as recrystallization and chromatography, to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-[(7R)-5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-YL]CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NaH in anhydrous DCM at room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .

Scientific Research Applications

TERT-BUTYL N-[(7R)-5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-YL]CARBAMATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[(7R)-5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-YL]CARBAMATE involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
  • 3-Phenyl-2,5,7-trimethyl-pyrazolo[1,5-a]pyrimidine
  • 2-Diphenylmethyl-2-azaspiro[3.3]heptan-5-one

Uniqueness

TERT-BUTYL N-[(7R)-5-BENZYL-5-AZASPIRO[2.4]HEPTAN-7-YL]CARBAMATE is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research .

Properties

CAS No.

129306-13-4

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

tert-butyl N-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)19-15-12-20(13-18(15)9-10-18)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)

InChI Key

UCBLMUMETZZNIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC12CC2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 30 ml of tetrahydrofuran was dissolved 800 mg of compound 6 followed by the addition of 1.2 g of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) at room temperature and the mixture was stirred at that temperature for 2 hours. The solvent was then removed under reduced pressure and to the residue was added chloroform. The mixture was extracted with a 10% aqueous citric acid. The citric acid extract was adjusted to pH≥10 with 1N aqueous sodium hydroxide and extracted with chloroform. The extract was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure to give 900 mg of 7-tert-butoxycarbonylamino-5-benzyl-5-azaspiro[2.4]heptane (compound 10). 870 mg of this compound 10 was dissolved in 15 ml of ethanol and catalytic hydrogenation was carried out at 40° C. and 4.5 kg/cm2 in the presence of 500 mg of 10% palladium-on-carbon for 2 hours. The catalyst was then filtered off and the filtrate was concentrated under reduced pressure to give title compound 11. This product was used without purification in the substitution reaction.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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